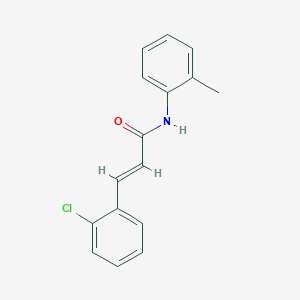![molecular formula C16H14F3NO2S B5517215 4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)
4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are used widely in medicinal chemistry due to their unique physicochemical properties .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Pyrrolidine, a five-membered ring with nitrogen, is also used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds can be analyzed using various techniques. For example, the structure of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate has been analyzed and its molecular formula is CHFNO .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylphenyl compounds can vary widely depending on the specific compound and conditions. For example, 4-Phenylmorpholine undergoes oxidation to yield N-formyl-N-2-hydroxyethylaniline .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylphenyl compounds can be analyzed using various techniques. For example, the properties of 4-(Trifluoromethyl)hydrocinnamic acid have been analyzed and it has a molecular weight of 218.17 and a melting point of 106-110 °C .Wirkmechanismus
The mechanism of action of trifluoromethylphenyl compounds can vary widely depending on the specific compound and its biological target. For example, indole derivatives, which often contain a trifluoromethylphenyl group, have diverse biological activities and are thought to interact with multiple receptors .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on trifluoromethylphenyl compounds are likely to involve the development of new compounds with diverse biological activities. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make trifluoromethylphenyl compounds an important subgroup of fluorinated compounds .
Eigenschaften
IUPAC Name |
morpholin-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c17-16(18,19)12-3-1-2-11(10-12)13-4-5-14(22-13)15(23)20-6-8-21-9-7-20/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZVTIMORYGLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide](/img/structure/B5517135.png)

![2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)
![benzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5517170.png)
![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)
![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)
![methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5517214.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)
![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5517260.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5517261.png)
